molecular formula C12H13BrN2O B13992356 1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole

1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole

Katalognummer: B13992356
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: UCPBBOWQWLXVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a benzyloxyethyl group and a bromine atom attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via an alkylation reaction using 2-(benzyloxy)ethyl bromide.

    Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.

    Reduction: 1-[2-(benzyloxy)ethyl]-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxyethyl group can enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-(Benzyloxy)ethyl]-4-bromobenzene: Similar structure but lacks the pyrazole ring.

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Contains a benzyloxyethyl group but different core structure.

    1,4-Bis-(2-benzyloxy-ethyl)-piperazine: Contains two benzyloxyethyl groups but different core structure.

Uniqueness

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole is unique due to the combination of the pyrazole ring, benzyloxyethyl group, and bromine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H13BrN2O

Molekulargewicht

281.15 g/mol

IUPAC-Name

4-bromo-1-(2-phenylmethoxyethyl)pyrazole

InChI

InChI=1S/C12H13BrN2O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2

InChI-Schlüssel

UCPBBOWQWLXVPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.